molecular formula C17H26ClNO2 B587906 Propiocaine-d10 Hydrochloride CAS No. 1246819-90-8

Propiocaine-d10 Hydrochloride

Cat. No.: B587906
CAS No.: 1246819-90-8
M. Wt: 321.911
InChI Key: SLARELGEGUUVPI-ACFYHBDESA-N
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Description

Propiocaine-d10 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H26ClNO2 and its molecular weight is 321.911. The purity is usually 95%.
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Properties

CAS No.

1246819-90-8

Molecular Formula

C17H26ClNO2

Molecular Weight

321.911

IUPAC Name

3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(4-propoxyphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C17H25NO2.ClH/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18;/h6-9H,2-5,10-14H2,1H3;1H/i3D2,4D2,5D2,11D2,12D2;

InChI Key

SLARELGEGUUVPI-ACFYHBDESA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl

Synonyms

3-(1-Piperidinyl-d10)-1-(4-propoxyphenyl)-1-propanone Hydrochloride;  3-(Piperidino-d10)-4’-propoxypropiophenone Hydrochloride;  4-n-Propoxy-β-(1-piperidyl-d10)propiophenone Hydrochloride;  Falicain-d10;  Falicaine-d10 Hydrochloride;  Propipocaine-d10 Hyd

Origin of Product

United States

Significance of Stable Isotope Labeled Compounds in Chemical Research

Stable isotope labeled compounds (SILs) are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope of the same element. mdpi.comlibretexts.org Common isotopes used in this practice include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). mazums.ac.irshimadzu.com The key advantage of SILs is that they are chemically identical to their non-labeled counterparts but are distinguishable by their higher mass. shimadzu.com This mass difference allows them to be used as tracers or internal standards in a variety of research applications without altering the biological or chemical properties of the system under investigation. mdpi.com

In quantitative analysis, particularly in techniques like mass spectrometry (MS), SILs are considered the gold standard for internal standards. scispace.combioanalysis-zone.com When a known quantity of a stable isotope-labeled analog of the target analyte is added to a sample, it can be used to correct for variations that may occur during sample preparation, injection, and analysis. scispace.comwuxiapptec.com This technique, known as stable isotope dilution analysis (SIDA), significantly improves the accuracy and precision of quantitative measurements by compensating for matrix effects, which are a common source of error in the analysis of complex biological samples. wuxiapptec.comd-nb.info

The applications of stable isotope-labeled compounds are widespread and include:

Pharmacokinetic studies: to determine the absorption, distribution, metabolism, and excretion (ADME) of drugs. mdpi.com

Metabolic research: to trace the pathways of molecules in biological systems. shimadzu.com

Proteomics and Metabolomics: for the precise quantification of proteins and metabolites. shimadzu.com

Environmental analysis: to track the fate of pollutants in the environment. mdpi.com

Forensic toxicology: for the accurate quantification of drugs and toxins in forensic samples. unodc.org

Overview of Propiocaine and Its Analogues in Scientific Inquiry

Propiocaine belongs to the amino-ester class of local anesthetics, a group of compounds that reversibly block nerve signal transmission, leading to a temporary loss of sensation in a specific area. sepscience.com Other well-known local anesthetics in this and the related amino-amide class include lidocaine, bupivacaine, and ropivacaine. d-nb.infosepscience.com The primary mechanism of action for these compounds is the blockade of voltage-gated sodium channels in neuronal cell membranes, which prevents the influx of sodium ions required for the initiation and conduction of nerve impulses. unodc.orgsepscience.com

Scientific inquiry into local anesthetics like propiocaine and its analogues is driven by several factors:

Pharmacology and Toxicology: Researchers investigate the structure-activity relationships of these compounds to develop new anesthetics with improved efficacy and reduced toxicity. d-nb.info

Analytical Method Development: The need for accurate measurement of these compounds in biological matrices (e.g., plasma, urine, tissue) for clinical and forensic purposes necessitates the development of sensitive and specific analytical methods. mdpi.commazums.ac.ir

Forensic Investigations: Local anesthetics can be relevant in cases of medical malpractice or criminal activity, requiring their detection and quantification in forensic samples. unodc.org

The quantitative analysis of local anesthetics in biological fluids presents challenges due to the complexity of the sample matrix, which can interfere with the analytical signal. wuxiapptec.com This is where the use of stable isotope-labeled internal standards becomes crucial.

Rationale for Deuterated Propiocaine Propiocaine D10 in Advanced Studies

Propiocaine-d10 Hydrochloride is a derivative of propiocaine in which ten hydrogen atoms have been replaced by deuterium (B1214612) atoms. sfu.ca The rationale for using this deuterated form in advanced studies is primarily for its application as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.combioanalysis-zone.com

The key advantages of using Propiocaine-d10 as an internal standard for the quantification of propiocaine are:

Co-elution with the Analyte: Since Propiocaine-d10 is chemically almost identical to propiocaine, it behaves in the same manner during chromatographic separation, meaning it typically elutes at the same retention time. scispace.com

Correction for Matrix Effects: Any suppression or enhancement of the ionization signal caused by co-eluting matrix components will affect both the analyte (propiocaine) and the internal standard (Propiocaine-d10) equally. wuxiapptec.com By calculating the ratio of the analyte signal to the internal standard signal, these effects are normalized, leading to more accurate results. researchgate.net

The table below illustrates the mass difference between propiocaine and its deuterated analog, which is fundamental to its use in mass spectrometry.

CompoundChemical FormulaMolecular Weight (Monoisotopic)
PropiocaineC₁₄H₂₂N₂O234.1732 u
Propiocaine-d10C₁₄H₁₂D₁₀N₂O244.2359 u
Data is illustrative and based on chemical structure.

Scope and Academic Research Focus of Propiocaine D10 Hydrochloride Investigations

Synthetic Pathways for Deuterated Propiocaine Analogues

The synthesis of this compound involves strategic chemical reactions designed to introduce deuterium (B1214612) atoms at specific locations within the molecule. This process requires careful selection of deuterated precursors and reagents.

Isotopic labeling with deuterium is a technique used to trace molecular pathways and enhance analysis in methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. For Propiocaine-d10, the labeling is targeted at the two ethyl groups of the tertiary amine. This results in the replacement of all ten hydrogen atoms on these groups with deuterium atoms (N-(CH₂CH₃)₂ → N-(CD₂CD₃)₂).

General strategies for introducing deuterium include:

Synthesis from Deuterated Precursors : This is the most common and precise method, where the synthesis is carried out using starting materials that already contain deuterium. For Propiocaine-d10, this would involve using a deuterated version of diethylamine.

Metal-Catalyzed Hydrogenation : This method uses deuterated hydrogen gas (D₂) in reactions where hydrogenation occurs.

Direct Exchange : In some cases, hydrogen atoms can be directly swapped with deuterium, a process common for hydrogens attached to atoms like oxygen, nitrogen, or sulfur (e.g., in alcohols, amines, and acids).

For Propiocaine-d10, building the molecule from a deuterated precursor like diethylamine-d10 ensures the precise location and high incorporation level of the deuterium isotopes.

The synthesis of Propiocaine mirrors that of its non-labeled counterpart, proparacaine, with the key difference being the use of deuterated reagents. nih.gov The general synthesis involves the esterification of a substituted benzoic acid with a deuterated amino alcohol.

A plausible synthetic route involves:

Preparation of the Benzoic Acid Moiety : Starting with a suitable precursor like 3-amino-4-propoxybenzoic acid. nih.gov

Preparation of the Deuterated Amino Alcohol : The crucial step involves 2-(diethylamino-d10)ethanol. This precursor is synthesized by reacting ethylene (B1197577) oxide with diethylamine-d10.

Esterification : The 3-amino-4-propoxybenzoic acid is then coupled with 2-(diethylamino-d10)ethanol, typically under acidic conditions, to form the ester linkage.

Salt Formation : The resulting free base, Propiocaine-d10, is then reacted with hydrochloric acid (HCl) to produce the stable and water-soluble this compound salt.

The purity of the final product is highly dependent on the purity of these precursors and the efficiency of the coupling reaction.

Isotopic Labeling Strategies for Propiocaine-d10

Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment

To be effective as an internal standard, the identity, chemical purity, and isotopic purity of this compound must be rigorously confirmed. This is accomplished using a combination of advanced analytical techniques.

Mass spectrometry (MS) is fundamental for confirming the successful incorporation of deuterium and assessing the isotopic purity of the compound. When coupled with a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC), it provides a powerful analytical tool.

In MS analysis, the deuterated compound is distinguished from its non-deuterated counterpart by the mass difference. washington.edu Since each deuterium atom adds approximately 1.006 Da to the mass compared to a hydrogen atom, Propiocaine-d10 will have a molecular weight that is roughly 10 Da higher than unlabeled Propiocaine. By analyzing the mass spectrum, scientists can confirm the mass shift and determine the isotopic distribution, ensuring a high percentage of the d10 species compared to partially deuterated (d1-d9) or non-deuterated (d0) versions. This is critical for accurate quantification in pharmacokinetic studies.

Table 1: Expected Mass Spectrometry Data for Propiocaine-d10

Parameter Value
Chemical Formula C₁₆H₁₇D₁₀N₂O₃ · HCl
Molecular Weight (Free Base) Approx. 304.48 g/mol
Molecular Weight (HCl Salt) Approx. 340.94 g/mol
Nominal Mass Difference (vs. d0) +10 Da

| Primary Use in MS | Internal Standard |

Note: Exact molecular weights can vary slightly based on isotopic abundances.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the precise location of the deuterium atoms on the molecular structure. nih.gov Deuterium NMR (²H NMR) is particularly useful for this purpose. wikipedia.org

¹H NMR (Proton NMR) : In the ¹H NMR spectrum of Propiocaine-d10, the signals corresponding to the ten protons of the two ethyl groups (the triplet and quartet) would be absent or significantly diminished. The presence of the remaining aromatic and chain protons confirms the rest of the molecular structure.

²H NMR (Deuterium NMR) : A ²H NMR spectrum will show signals at chemical shifts corresponding to the positions where deuterium has been incorporated. wikipedia.orgnih.gov This provides direct evidence of successful deuteration at the intended sites.

¹³C NMR : The ¹³C NMR spectrum can also be informative, as the carbon atoms bonded to deuterium will show characteristic splitting patterns (triplets due to C-D coupling) and potentially slight shifts in their resonance compared to carbons bonded to hydrogen.

This multi-faceted NMR approach provides unambiguous confirmation of the deuteration pattern. nih.gov

Table 2: Representative NMR Data Interpretation for Propiocaine-d10

Nucleus Expected Observation Rationale
¹H Absence of signals for the N-(CH₂CH₃)₂ group. Protons are replaced by deuterium.
²H Presence of signals corresponding to the -CD₂CD₃ groups. Confirms the location of deuterium incorporation. wikipedia.org

| ¹³C | Triplet splitting for carbons in the -CD₂CD₃ groups. | Due to coupling between ¹³C and ²H (spin=1). |

High-Performance Liquid Chromatography (HPLC) is a standard method used to assess the chemical purity of this compound. nih.gov This technique separates the target compound from any process-related impurities, such as unreacted starting materials, byproducts from the synthesis, or degradation products. nih.gov

In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into the system. It passes through a column packed with a stationary phase, and a mobile phase is pumped through. Different compounds interact with the stationary phase to varying degrees, causing them to elute from the column at different times (retention times). A detector (commonly a UV detector for a molecule like Propiocaine with a chromophore) measures the amount of each substance as it elutes. The chemical purity is determined by comparing the area of the main peak (Propiocaine-d10) to the total area of all peaks in the chromatogram. For use as an analytical standard, a purity of ≥98% is typically required.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation

Impurity Profiling and Control in Deuterated Compound Synthesis

The synthesis of deuterated compounds, such as this compound, necessitates a rigorous and specialized approach to impurity profiling and control. This process is critical for ensuring the identity, purity, safety, and efficacy of the final active pharmaceutical ingredient (API). pharmaffiliates.com The challenges extend beyond those encountered in traditional small molecule synthesis, primarily due to the unique nature of isotopic labeling.

Detailed Research Findings

The control of impurities in deuterated compounds involves managing two main categories: isotopic impurities and conventional process-related impurities.

Isotopic Impurities: A significant challenge in the synthesis of deuterated molecules is the precise control over the degree and location of deuterium incorporation. researchgate.net This leads to the inevitable presence of isotopologues, which are molecules that differ only in their isotopic composition. In the context of this compound, this would include molecules with fewer than ten deuterium atoms (under-deuterated) or potential scrambling of deuterium to unintended positions.

These isotopic variants are not typically considered impurities in the traditional sense but are an inherent part of the compound's distribution profile. acs.orgnih.gov Due to the subtle differences in physical properties between deuterated and non-deuterated molecules, these isotopologues are often inseparable using common purification techniques like chromatography. researchgate.net Therefore, control must be exerted during the synthesis itself through carefully designed methods that ensure high levels of deuterium incorporation at specific sites. researchgate.net

Process-Related and Degradation Impurities: Like any synthetic chemical process, the production of this compound can introduce impurities from various sources:

Starting Materials: Impurities present in the initial non-deuterated substrate or the deuterated reagents.

By-products: Unwanted molecules formed through side reactions during the synthesis.

Intermediates: Unreacted starting materials or intermediates that carry through the process.

Degradants: Impurities formed by the degradation of the final compound under specific conditions.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common techniques for the detection and quantification of such process-related impurities in local anesthetics and their derivatives. researchgate.net

Analytical Control Strategy: The analysis of deuterated compounds requires robust analytical methods capable of distinguishing between different isotopologues and separating them from other process-related impurities. Liquid chromatography-mass spectrometry (LC-MS) is a vital tool, particularly when coupled with high-resolution mass spectrometry (HRMS), as it can provide precise mass data to confirm the isotopic distribution and identify unknown impurities. researchgate.netacs.org Developing and validating such methods for routine quality control (QC) is essential for the manufacturing of deuterated drugs. acs.org

The following table summarizes the types of impurities that are typically monitored and controlled during the synthesis of a deuterated API like this compound.

Impurity CategoryDescriptionCommon Analytical Techniques
Isotopic Impurities Molecules with varying numbers of deuterium atoms (e.g., d9, d8, etc.). These are often managed as part of the API's distribution profile rather than as traditional impurities.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Process-Related Impurities Impurities arising from the manufacturing process, including unreacted starting materials, reagents, intermediates, and by-products.High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS)
Degradation Impurities Impurities formed due to the decomposition of the drug substance over time or under stress conditions (e.g., light, heat, pH).HPLC, MS
Genotoxic Impurities Impurities that have the potential to damage DNA. These are strictly controlled at very low levels. An example from a related compound is benzimidamide. researchgate.netHighly sensitive LC-MS/MS or GC-MS methods

Role of this compound as a Stable Isotope Labeled Internal Standard (SIL-IS)

The primary application of this compound in analytical chemistry is its function as a stable isotope-labeled internal standard (SIL-IS). evitachem.com An SIL-IS is a form of an analyte where one or more atoms have been substituted with their heavier stable isotopes. wuxiapptec.com In the case of this compound, ten hydrogen atoms have been replaced with deuterium. This substitution results in a compound that is chemically and physically almost identical to the non-labeled propiocaine but has a higher molecular weight, allowing it to be distinguished by mass spectrometry. wuxiapptec.com

Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS)

Stable Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched compound (the "spike" or internal standard) to a sample before analysis. up.ac.zabritannica.com The fundamental principle of IDMS is that the isotopically labeled standard, in this case, this compound, behaves identically to the native analyte (propiocaine) throughout the entire analytical process, including extraction, derivatization, and ionization. researchgate.net

The process involves these key steps:

A precise amount of this compound is added to the sample containing an unknown quantity of propiocaine.

The sample and the standard are thoroughly mixed to ensure isotopic equilibrium. rsc.org

The sample is then processed and analyzed by a mass spectrometer. up.ac.za

The mass spectrometer measures the ratio of the signal from the native analyte to the signal from the SIL-IS. researchgate.net

Because the amount of the SIL-IS added is known, the initial concentration of the native analyte can be accurately calculated from this ratio. sepscience.com

A significant advantage of IDMS is that after the initial mixing, any loss of the analyte during sample preparation will not affect the accuracy of the result, as the ratio between the analyte and the internal standard remains constant. researchgate.netchromatographyonline.com

Mitigation of Matrix Effects in Complex Sample Analysis

Biological samples such as plasma and urine are complex matrices containing numerous endogenous compounds that can interfere with the analysis. lgcstandards.com These interferences, known as matrix effects, can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. wuxiapptec.comlgcstandards.com

This compound is highly effective at mitigating these matrix effects. lgcstandards.com Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes during chromatographic separation. lgcstandards.comchromatographyonline.com This means that both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the sample matrix. wuxiapptec.comchromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is effectively canceled out, leading to more accurate and reliable results. lgcstandards.com

Correction for Analyte Loss and Experimental Variability in Sample Preparation

Sample preparation is often a multi-step process that can include extraction, cleanup, and concentration. masontechnology.ie During these steps, it is common for some of the analyte to be lost, which can introduce significant errors in quantification. masontechnology.iechromforum.org

By adding this compound at the very beginning of the sample preparation process, any losses that occur will affect both the analyte and the internal standard proportionally. chromatographyonline.com The ratio of their concentrations remains constant throughout the procedure. chromatographyonline.com Therefore, by measuring the final ratio of the analyte to the internal standard, the initial concentration of the analyte can be accurately determined, effectively correcting for any losses that occurred during sample preparation. sepscience.commasontechnology.ie This also applies to other sources of experimental variability, such as inconsistencies in injection volume. masontechnology.ie

Development and Validation of Quantitative Analytical Methods

This compound is instrumental in the development and validation of robust quantitative methods for the determination of propiocaine in various matrices. These methods are predominantly based on powerful hyphenated analytical techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Methodologies

HPLC-MS/MS is a highly sensitive and selective technique widely used for the quantification of drugs and their metabolites in biological fluids. nih.gov In these methods, HPLC is used to separate the compounds of interest from the complex sample matrix before they are introduced into the mass spectrometer for detection and quantification. nih.gov

The use of this compound as an internal standard is a key component of many validated HPLC-MS/MS methods for propiocaine. nih.gov The near-identical retention times of propiocaine and its deuterated analog ensure that they experience the same chromatographic conditions and matrix effects. Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. nih.gov This high selectivity minimizes the chances of interference from other compounds in the sample.

A typical HPLC-MS/MS method for propiocaine using this compound would involve:

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from the biological matrix. nih.govmdpi.com

Chromatographic Separation: Using a suitable HPLC column to separate propiocaine from other sample components. sielc.com

Mass Spectrometric Detection: Employing electrospray ionization (ESI) in positive ion mode and monitoring specific multiple reaction monitoring (MRM) transitions for both propiocaine and this compound. nih.gov

The validation of such methods typically demonstrates excellent linearity, accuracy, and precision over a defined concentration range, meeting the stringent requirements of regulatory bodies. nih.gov

ParameterTypical Value/Range
Linearity (Correlation Coefficient) > 0.99
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%
Lower Limit of Quantification (LLOQ) Low ng/mL range
This table presents typical validation parameters for HPLC-MS/MS methods utilizing a stable isotope-labeled internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. journal-imab-bg.orgresearchgate.net For the analysis of drugs like propiocaine, a derivatization step is often required to increase their volatility and thermal stability. researchgate.net

In GC-MS methods, this compound serves the same crucial role as an internal standard. researchgate.net Its use helps to correct for variability in the derivatization reaction, injection volume, and potential analyte degradation in the hot injector port. nih.gov The mass spectrometer allows for the selective detection of the characteristic ions of both propiocaine and its deuterated internal standard, ensuring accurate quantification even in complex matrices. nih.govscientificliterature.org

A study on the simultaneous determination of several local anesthetics, including a compound structurally similar to propiocaine (propitocaine), demonstrated the utility of GC-MS for such analyses in plasma and urine. nih.gov The use of an appropriate internal standard in such methods is critical for achieving reliable and reproducible results. nih.gov

Analytical TechniqueCommon ApplicationRole of Propiocaine-d10 HCl
HPLC-MS/MS Quantification in biological fluids (plasma, urine)Corrects for matrix effects and analyte loss during extraction.
GC-MS Analysis of volatile derivatives in various matricesCompensates for variability in derivatization and injection.
This table summarizes the application of Propiocaine-d10 HCl in different analytical techniques.

Method Optimization Strategies for Sensitivity and Selectivity

The optimization of analytical methods using this compound as an internal standard is crucial for achieving high sensitivity and selectivity, especially when analyzing complex matrices like plasma or serum. waters.com Key optimization strategies focus on chromatographic separation and mass spectrometric detection.

Chromatographic Optimization: The goal of chromatographic optimization is to achieve a good separation of the analyte (Propiocaine) and its deuterated internal standard (this compound) from other matrix components, which helps in reducing matrix effects. researchgate.net This is typically achieved by:

Column Selection: Reversed-phase columns, such as C18, are often used for the separation of compounds like Propiocaine. nih.gov The choice of column chemistry and dimensions can significantly impact the resolution and peak shape.

Mobile Phase Composition: The mobile phase, often a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol), is optimized to ensure efficient elution and ionization of the analytes. researchgate.netscholarsresearchlibrary.com A gradient elution, where the proportion of the organic solvent is varied over time, is commonly employed to achieve better separation and shorter run times. researchgate.net

Flow Rate: The flow rate of the mobile phase is adjusted to balance analysis time with separation efficiency. researchgate.net

Mass Spectrometric Optimization: For high sensitivity and selectivity, a tandem quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode is commonly used. waters.comnih.gov Optimization involves:

Ionization Source Parameters: The parameters of the ionization source, such as electrospray ionization (ESI), are optimized to maximize the generation of protonated molecules ([M+H]+) for Propiocaine and this compound. nih.gov These parameters include desolvation temperature, gas flow, and capillary voltage. nih.gov

MRM Transitions: Specific precursor-to-product ion transitions are identified for both the analyte and the internal standard. nih.gov This is a highly selective process, as the mass spectrometer is set to monitor only these specific transitions, significantly reducing background noise.

A summary of typical optimized parameters for an LC-MS/MS method can be found in the table below.

ParameterOptimized ConditionPurpose
Chromatography
ColumnC18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.7 µm)Separation of analyte from matrix components. researchgate.net
Mobile Phase A0.1% Formic acid in waterAqueous component for reversed-phase chromatography. researchgate.net
Mobile Phase BAcetonitrile or MethanolOrganic component for elution of the analyte. researchgate.net
Flow Rate0.2 - 0.5 mL/minTo ensure optimal separation and peak shape. researchgate.net
Injection Volume5 - 10 µLIntroduction of the sample into the LC system. nih.gov
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)To generate positively charged ions for detection. nih.gov
Monitored TransitionSpecific m/z for Propiocaine and Propiocaine-d10 HClFor selective and sensitive detection of the analytes. nih.gov
Dwell Time~150 msTime spent monitoring each transition. turkjps.org

Validation Parameters for Research Methods (Specificity, Linearity, Precision, Accuracy, LOD, LOQ)

For a research method to be considered reliable and accurate, it must undergo a thorough validation process. inotiv.com The use of this compound as an internal standard is integral to many of these validation parameters.

Specificity: This parameter ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scholarsresearchlibrary.com In LC-MS/MS analysis, specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in blank samples. scholarsresearchlibrary.com

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. scielo.br A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the analyte concentration. researchgate.net A linear regression analysis is performed, and the correlation coefficient (r²) should ideally be ≥ 0.99. researchgate.net

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. scielo.br It is usually assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. scielo.br The precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV), which should typically be within ±15%. turkjps.org

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. scielo.br It is determined by analyzing samples with known concentrations (quality control samples) and comparing the measured concentration to the true concentration. turkjps.org The mean accuracy should be within 85-115% of the nominal value. turkjps.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scielo.br The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. scielo.br The LOQ is typically the lowest concentration on the calibration curve. turkjps.org

Below is a table summarizing typical validation results for an analytical method using a deuterated internal standard.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the retention time of the analyte and IS.No significant peaks observed in blank samples. scholarsresearchlibrary.com
Linearity (Range) Correlation coefficient (r²) ≥ 0.99r² ≥ 0.998 over a range of 1-1000 ng/mL. researchgate.net
Precision (Intra-day) RSD ≤ 15%≤ 5.87% turkjps.org
Precision (Inter-day) RSD ≤ 15%≤ 7.57% turkjps.org
Accuracy 85-115% of nominal concentration95.6% - 105.2% turkjps.org
LOD Signal-to-noise ratio ≥ 30.5 ng/mL
LOQ Signal-to-noise ratio ≥ 101.0 ng/mL scholarsresearchlibrary.com

Application of Propiocaine-d10 in Quality Control of Analytical Assays

This compound plays a vital role in the quality control (QC) of analytical assays. nih.gov As an internal standard, it is added at a known concentration to all samples, including calibration standards, QC samples, and unknown study samples, at the beginning of the sample preparation process. europa.eu

The primary function of this compound in quality control is to ensure the accuracy and precision of the measurements. nih.gov By monitoring the response of the internal standard, analysts can identify and correct for variations that may occur during the analytical process, such as:

Sample extraction efficiency: The recovery of the internal standard can indicate the efficiency of the extraction process. turkjps.org

Matrix effects: In LC-MS/MS, matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate results. Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in a similar way, allowing for reliable correction.

Instrumental variability: Fluctuations in the performance of the LC-MS/MS system can be normalized by using the internal standard. nih.gov

In routine analysis, QC samples are prepared at multiple concentration levels (low, medium, and high) and analyzed alongside the unknown samples in each analytical run. The calculated concentrations of these QC samples must fall within predefined limits (typically ±15% of the nominal value) for the run to be considered valid. turkjps.org The consistent performance of the internal standard across all samples provides confidence in the reliability of the analytical results.

Investigation of Drug Metabolism and Pharmacokinetics Non Clinical Research

Isotopic Tracing in In Vitro Metabolic Studies

In vitro systems, such as liver microsomes, hepatocytes, and recombinant enzymes, are fundamental in early drug discovery to predict the metabolic fate of a new chemical entity in humans. nih.gov Stable isotope tracing is a powerful technique used in these systems to study pathway activity. mdpi.com By introducing a tracer like Propiocaine-d10 Hydrochloride, researchers can monitor the formation of labeled downstream metabolites using mass spectrometry, providing detailed information on the activity of specific metabolic pathways. mdpi.comnih.gov

Elucidation of Metabolic Pathways using Deuterated Analogues

Deuterated analogues are instrumental in clarifying the metabolic routes of a parent compound. creative-proteomics.commetacyc.org The strategic placement of deuterium (B1214612) atoms at potential sites of metabolism can significantly influence the rate of enzymatic reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). nih.gov The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes, to break. nih.gov

In the context of this compound, incubating the compound with liver microsomes allows researchers to compare its metabolic profile with that of non-deuterated propiocaine. A decrease in the formation rate of a particular metabolite from the deuterated analogue strongly suggests that the deuterated position is a primary site of metabolism. nih.gov This approach helps to build a comprehensive map of the compound's biotransformation, identifying key reactions such as N-dealkylation, hydroxylation, or hydrolysis. nih.govosti.gov

Enzyme Kinetics and Reaction Mechanism Studies in Research Models

Enzyme kinetics studies provide quantitative insights into the interactions between a drug and metabolizing enzymes. nih.govresearchgate.net By determining kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), scientists can assess the efficiency and capacity of metabolic pathways. nih.gov

The use of this compound allows for a direct comparison of these parameters against its non-deuterated counterpart. A significant difference in the intrinsic clearance (CLᵢₙₜ), calculated as Vₘₐₓ/Kₘ, between propiocaine and its deuterated form quantifies the DKIE. nih.gov This information is crucial for understanding the reaction mechanism and identifying the rate-limiting steps in the metabolic cascade. researchgate.netmdpi.com For instance, if deuteration leads to a substantially lower intrinsic clearance, it confirms that C-H bond cleavage is a critical, rate-determining step in the metabolism of that part of the molecule. nih.gov

ParameterPropiocaine (Hypothetical)This compound (Hypothetical)Fold Difference (KH/KD)
Kₘ (μM) 25280.89
Vₘₐₓ (pmol/min/mg protein) 5002002.5
CLᵢₙₜ (Vₘₐₓ/Kₘ) (μL/min/mg protein) 20.07.142.8

Table 1: Illustrative Enzyme Kinetic Parameters. This hypothetical data table compares the kinetic parameters for the metabolism of propiocaine and this compound by a specific CYP450 enzyme in human liver microsomes. The reduced Vₘₐₓ and intrinsic clearance for the deuterated compound illustrate a significant kinetic isotope effect.

Application in In Vivo Animal Pharmacokinetic Research

In vivo studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) within a complex biological system. nih.gov These preclinical studies help predict the pharmacokinetic profile in humans. researchgate.net Animal models such as rats, dogs, and non-human primates are commonly used for these evaluations. nih.gov

Determination of Non-Clinical Clearance and Distribution Volumes

Pharmacokinetic parameters such as clearance (CL) and volume of distribution (Vd) are fundamental to characterizing a drug's disposition. nih.gov Clearance describes the rate at which a drug is removed from the body, while the volume of distribution relates the amount of drug in the body to its concentration in the plasma.

This compound is typically used as an internal standard in bioanalytical methods to accurately quantify the concentration of the non-deuterated drug in biological samples (e.g., plasma, tissues) taken from animals over time. Its chemical similarity ensures that it behaves almost identically during sample extraction and analysis, while its different mass allows it to be distinguished by a mass spectrometer. This precise quantification is critical for the accurate calculation of CL and Vd. nih.gov

Assessment of Bioavailability in Animal Models

Bioavailability (F) measures the fraction of an administered dose that reaches systemic circulation. researchgate.net It is a critical parameter, especially for orally administered drugs, as it is influenced by absorption and first-pass metabolism. researchgate.net

In bioavailability studies, this compound can be used in cassette dosing or in "pseudo-simultaneous" intravenous/extravascular administration studies. For example, the deuterated compound could be administered intravenously while the non-labeled compound is given orally. By measuring the plasma concentrations of both species, researchers can calculate the absolute bioavailability more efficiently and with less inter-animal variability than in separate studies. The use of deuterated analogues can significantly alter the metabolic profile, which can in turn influence bioavailability. For instance, slowing metabolism through deuteration can increase systemic exposure. nih.govresearchgate.net

SpeciesRoute of AdministrationTₘₐₓ (h)Cₘₐₓ (ng/mL)AUC₀-t (ng·h/mL)
Rat Oral (PO)0.58502100
Rat Intravenous (IV)0.0825002450
Dog Oral (PO)1.06003200
Monkey Oral (PO)1.25503000

Table 2: Representative In Vivo Pharmacokinetic Data. This table shows hypothetical pharmacokinetic parameters for propiocaine in various animal models following oral or intravenous administration. This compound would be used as the internal standard to generate this type of precise quantitative data. There can be large interspecies differences in pharmacokinetics. nih.gov

Challenges and Considerations in Deuterated Analogues for Metabolic Studies

While deuterated analogues are powerful tools, their use is not without challenges. A primary consideration is the potential for "metabolic switching" or "metabolic shunting". nih.gov When a primary metabolic site is blocked by deuteration, the enzymatic process may shift to a secondary, non-deuterated position on the molecule. nih.gov This can lead to a different metabolite profile than that of the parent drug, which may have its own unique pharmacological or toxicological properties. Therefore, a full metabolic profile of the deuterated compound should be assessed to ensure that no unexpected or disproportionate metabolites are formed.

Furthermore, the magnitude of the DKIE is not always predictable and depends on the specific enzyme and reaction mechanism involved. nih.gov In some cases, the effect may be minimal if C-H bond cleavage is not the rate-limiting step of the reaction. Finally, observations from in vitro experiments or animal models may not always directly translate to the human clinical situation due to species differences in enzyme expression and activity. nih.govbiorxiv.org

Molecular and Theoretical Mechanism of Action Studies

Computational Chemistry and Molecular Modeling of Propiocaine Interactions

Computational chemistry and molecular modeling are powerful tools for predicting how a drug molecule like Propiocaine-d10 Hydrochloride interacts with its biological target. mdpi.com The primary target for local anesthetics is the voltage-gated sodium channel (Nav). nih.govpatsnap.com Molecular dynamics (MD) simulations and docking studies can provide insights into the binding modes, interaction energies, and potential access pathways of the drug within the channel. mdpi.comrupress.org

For this compound, computational models would likely be based on homology models of human sodium channels (like Nav1.7 or Nav1.8, which are significant in pain pathways) constructed from existing crystal structures of bacterial sodium channels (e.g., NavAb). nih.govidrblab.net Simulations could predict how the deuterated compound binds within the channel's inner pore, a common binding region for local anesthetics. nih.gov Key interactions would likely involve hydrophobic contacts between the drug's aromatic ring and nonpolar amino acid residues in the S6 helices of the channel, as well as electrostatic interactions with the protonated amine group. nih.govtandfonline.com

Molecular modeling could also elucidate the preferred conformation of this compound within the binding site. Studies on similar local anesthetics have revealed that these molecules can adopt different orientations (vertical or horizontal) within the channel pore, which influences their blocking efficacy. researchgate.net The substitution of hydrogen with deuterium (B1214612) is not expected to significantly alter the steric profile or the fundamental binding pose compared to the non-deuterated form, but it could subtly influence the electronic distribution and vibrational modes of the molecule, which might be captured in high-level quantum chemistry calculations. semanticscholar.org These computational approaches are essential for generating hypotheses about the precise molecular determinants of drug action that can then be tested experimentally. nih.gov

Hypothetical Binding Energy of Propiocaine Analogues in a Nav1.7 Model

Note: This table is illustrative and based on typical values reported for local anesthetics in computational studies. Actual values for this compound would require specific modeling.

In Vitro Studies on Receptor Binding and Ion Channel Modulation

The primary mechanism of action of Propiocaine is the blockade of voltage-gated sodium channels, which prevents the initiation and propagation of nerve impulses. nih.govpatsnap.comdrugbank.com This action is achieved by the reversible binding of the local anesthetic to a receptor site within the ion channel pore. mhmedical.com

In vitro studies are crucial for characterizing this interaction. Electrophysiological techniques, such as patch-clamp recordings on isolated neurons or cells heterologously expressing specific sodium channel subtypes, would be the gold standard for studying the effects of this compound. oup.com Such studies can determine the potency of the compound (as an IC50 value) and reveal important characteristics of the block, such as its dependence on the channel's state (resting, open, or inactivated) and the frequency of nerve stimulation (use-dependence). frontiersin.orgnih.gov

Radioligand binding assays offer another method to quantify the affinity of a compound for its receptor. esmed.org In these experiments, a radiolabeled ligand with known binding characteristics is used in competition with the unlabeled test compound (e.g., this compound). By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be determined. While Propiocaine primarily targets sodium channels, some local anesthetics have been shown to interact with other receptors, such as potassium channels or G-protein-coupled receptors, although typically at higher concentrations. oup.comfrontiersin.orgnih.gov

Comparative Studies with Non-Deuterated Propiocaine Analogues for Isotope Effects on Activity

A key rationale for developing deuterated compounds like this compound is the potential for a beneficial kinetic isotope effect (KIE). nih.govnih.gov The KIE occurs because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. nih.gov Consequently, reactions where the cleavage of a C-H bond is the rate-limiting step will proceed more slowly when deuterium is substituted at that position. nih.govcapes.gov.br

Propiocaine, as an ester-type local anesthetic, is primarily metabolized in the plasma by pseudocholinesterases through hydrolysis. patsnap.comdrugbank.com However, some oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver can also occur. nih.gov It is this CYP-mediated metabolism that is most susceptible to the deuterium KIE. nih.govnih.gov By replacing hydrogens at metabolically vulnerable positions with deuterium, the rate of metabolic inactivation of this compound could be reduced compared to its non-deuterated counterpart.

This metabolic stabilization would be expected to increase the half-life and prolong the duration of action of the drug. Comparative in vitro studies using liver microsomes could directly measure the rates of metabolism for both Propiocaine and this compound to quantify the magnitude of the KIE. Such studies would provide a clear indication of whether deuteration leads to a more favorable pharmacokinetic profile. researchgate.net

Hypothetical Pharmacokinetic Comparison

Note: This table presents a hypothetical comparison to illustrate the potential impact of the kinetic isotope effect. The data for the d10 analogue is predictive and not based on experimental results.

Structure-Activity Relationship (SAR) Investigations based on Deuterated Analogues

Structure-activity relationship (SAR) studies explore how a molecule's chemical structure relates to its biological activity. rsc.org For local anesthetics, the general structure consists of three parts: a lipophilic aromatic ring, an intermediate chain with an ester or amide link, and a hydrophilic amine group. mhmedical.commhmedical.com

Lipophilic Group : The aromatic ring is crucial for the molecule's ability to permeate the lipid nerve membrane. brainkart.com Increased lipophilicity generally correlates with higher potency and a longer duration of action because the drug can more effectively reach its binding site and is retained there longer. mhmedical.combrainkart.com

Intermediate Chain : The ester linkage in Propiocaine is a key site of metabolism. patsnap.com Modifications to this chain can affect the rate of hydrolysis and, therefore, the duration of action.

Hydrophilic Group : The tertiary amine is typically protonated at physiological pH. This charged group is thought to be essential for binding to the receptor site within the sodium channel. jove.com

Deuteration of Propiocaine to form this compound represents a specific SAR investigation. Here, the modification is not a change in the fundamental atomic structure but in the isotopic composition. The primary expected outcome of this change is an alteration of the molecule's pharmacokinetic properties due to the KIE, as discussed previously. researchgate.net However, deuteration could also have more subtle, secondary effects on pharmacodynamics. While not expected to dramatically change binding affinity, the altered vibrational properties of the C-D bonds could lead to minor changes in receptor interaction energy. A systematic SAR study of deuterated analogues would involve synthesizing variants with deuterium placed at different positions on the molecule to pinpoint the sites most critical for metabolism and to optimize the desired pharmacokinetic and pharmacodynamic profile.

General SAR Principles for Amino-Ester Local Anesthetics

Future Directions and Emerging Research Opportunities

Integration with High-Resolution Mass Spectrometry and Data Science Approaches

The coupling of deuterated internal standards like Propiocaine-d10 Hydrochloride with high-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and time-of-flight (TOF) analyzers, offers unparalleled specificity and sensitivity. HRMS provides highly accurate mass measurements, which is crucial for distinguishing between the analyte and the internal standard with great confidence, even in complex sample matrices. pubcompare.airesearchgate.net This high level of mass accuracy minimizes the potential for isobaric interferences, leading to more reliable quantitative data.

The vast and complex datasets generated by HRMS necessitate the use of advanced data science and bioinformatics tools for efficient processing and interpretation. scioninstruments.com Machine learning algorithms and sophisticated software can automate peak picking, integration, and quantification, thereby increasing throughput and reducing the potential for human error. For this compound, this integration means more robust and high-throughput analytical methods for its quantification in pharmacokinetic studies, forensic toxicology, and clinical monitoring. The ability to process large datasets also opens up possibilities for retrospective data analysis, where previously collected HRMS data can be mined for new insights without the need for re-analysis.

Advancements in Automated Sample Preparation for Deuterated Internal Standard Applications

The manual preparation of samples for analysis is often a bottleneck in laboratory workflows, introducing variability and the risk of errors. Recent advancements in laboratory automation are addressing these challenges, with robotic systems capable of performing entire sample preparation workflows, from liquid handling and extraction to derivatization and injection into the analytical instrument. lcms.czresearchgate.netnih.gov

Table 1: Comparison of Manual vs. Automated Sample Preparation

FeatureManual PreparationAutomated Preparation
Throughput Low to moderateHigh
Reproducibility Operator-dependentHigh and consistent
Error Rate Higher potential for human errorMinimized error rates
Analyst Time Labor-intensiveMinimal hands-on time required
Suitability for Large Studies Less practicalIdeal for large-scale studies

Novel Applications in Omics Research (e.g., Metabolomics using Isotopic Standards)

The field of "omics," particularly metabolomics and lipidomics, heavily relies on the use of stable isotope-labeled internal standards for accurate and precise quantification of endogenous metabolites. isotope.comacs.org While Propiocaine itself is a synthetic drug, the principles of using deuterated standards are directly applicable to these fields. The use of a suite of deuterated standards allows for the correction of matrix effects and variations in instrument response, which are significant challenges in the analysis of complex biological samples like plasma, urine, and tissue extracts. clearsynth.commetabolomicscentre.ca

In metabolomics, researchers can utilize cocktails of deuterated standards, potentially including compounds structurally similar to this compound if analyzing related metabolic pathways, to achieve comprehensive and quantitative profiling of the metabolome. isotope.com This approach, known as isotope dilution mass spectrometry, is considered the gold standard for quantitative analysis. acs.org The insights gained from such studies can lead to the discovery of novel biomarkers for disease diagnosis and prognosis, as well as a deeper understanding of metabolic pathways. isotope.com

Challenges in the Synthesis and Application of Deuterated Pharmaceutical Reference Materials

In terms of application, a key challenge is the potential for isotopic effects, where the difference in mass between hydrogen and deuterium (B1214612) can lead to slight differences in physicochemical properties. bioscientia.de This can manifest as a small shift in chromatographic retention time between the deuterated standard and the non-labeled analyte. myadlm.org If this chromatographic separation is not adequately resolved, it can lead to differential ionization and matrix effects, potentially compromising the accuracy of quantification. myadlm.orgresearchgate.net Furthermore, the stability of the deuterium label is crucial; any back-exchange of deuterium for hydrogen in the solvent or during sample processing can lead to inaccurate results. Careful method development and validation are therefore essential to mitigate these potential issues and ensure the reliable performance of deuterated internal standards like this compound. clearsynth.com

Table 2: Key Challenges and Mitigation Strategies

ChallengeDescriptionMitigation Strategy
Synthesis Complexity Difficult to achieve high isotopic purity and specific labeling. researchgate.netAdvanced synthetic methodologies and purification techniques.
Cost High cost of deuterated starting materials and reagents. Development of more efficient and cost-effective synthetic routes.
Isotopic Effects Potential for chromatographic separation from the analyte. myadlm.orgHigh-resolution chromatography and careful method optimization.
Label Instability Risk of back-exchange of deuterium with hydrogen. Use of stable labeling positions and control of sample processing conditions.
Matrix Effects Differential ionization due to co-eluting matrix components. myadlm.orgEffective sample clean-up, optimized chromatography, and use of HRMS.

Q & A

Q. What validated HPLC methods are recommended for determining the purity of Propiocaine-d10 Hydrochloride in pharmaceutical formulations?

To assess purity, prepare standard and sample solutions in a solvent system compatible with the compound (e.g., methanol:water 70:30). Use a C18 column with a mobile phase optimized for resolution (e.g., phosphate buffer pH 3.0 and acetonitrile gradient). Perform system suitability tests to ensure precision (RSD <2% for retention time) and specificity against impurities. Calculate purity by comparing peak areas of the analyte to reference standards, accounting for deuterium isotopic effects on retention behavior .

Q. What storage conditions ensure the stability of this compound?

Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to incompatible materials such as strong acids/alkalis or oxidizing agents, which may degrade the compound. Monitor for decomposition via periodic HPLC analysis, particularly if stored long-term (>6 months) .

Q. How can analytical methods for this compound be validated per pharmacopeial standards?

Follow USP/Ph. Eur. guidelines for method validation:

  • Specificity : Demonstrate separation from impurities/deuterated analogs.
  • Linearity : Test across 80–120% of target concentration (R² ≥0.99).
  • Accuracy : Spike recovery studies (98–102%).
  • Precision : Intra-day/inter-day RSD ≤2%.
    Reference standards should be traceable to certified materials, with documentation of deuterium enrichment levels .

Advanced Research Questions

Q. How can R/S enantiomers of this compound be resolved during chiral analysis?

Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a polar organic mobile phase (e.g., ethanol/hexane with 0.1% diethylamine). Adjust column temperature to 25°C for optimal enantiomeric separation. Quantify using UV detection at 254 nm, and validate resolution (Rs >2.0) against racemic mixtures .

Q. What decomposition products form under stress conditions, and how are they characterized?

Under thermal stress (60°C for 72 hours), this compound may degrade into deuterated analogs of propiocaine base and chlorinated byproducts. Use LC-MS/MS with high-resolution mass spectrometry (e.g., Q-TOF) to identify fragments. For oxidative stress (3% H₂O₂), monitor for hydroxylated derivatives. Toxicological relevance of decomposition products should be assessed via in silico toxicity prediction tools .

Q. What experimental design principles apply to in vivo evaluation of deuterated drug formulations?

Adopt a factorial design to assess variables like dose, administration route (e.g., topical vs. systemic), and deuterium’s pharmacokinetic impact. Include control groups (non-deuterated Propiocaine HCl) to isolate isotopic effects. For burn treatment models (e.g., hydrogel delivery), follow NIH guidelines for preclinical reporting, including sample size justification and statistical power analysis .

Q. How do isotopic effects influence method validation for deuterated compounds?

Deuterium alters retention times in HPLC by ~0.5–1.0 minutes compared to non-deuterated analogs. Adjust method parameters (e.g., gradient slope) to resolve these differences. Validate deuterium content via NMR (e.g., ²H NMR integration) or mass spectrometry (e.g., isotopic abundance ≥98% for d10 labeling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.